molecular formula C6H14B2O5 B14078475 (3-Oxohexane-1,6-diyl)diboronic acid

(3-Oxohexane-1,6-diyl)diboronic acid

Cat. No.: B14078475
M. Wt: 187.80 g/mol
InChI Key: LHIRBVVDXWSAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Oxohexane-1,6-diyl)diboronic acid is a boronic acid derivative with the molecular formula C6H14B2O5 and a molecular weight of 187.79 g/mol . This compound is known for its unique structure, which includes two boronic acid groups attached to a hexane backbone with an oxo group at the third position. Boronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Preparation Methods

The synthesis of (3-Oxohexane-1,6-diyl)diboronic acid typically involves the reaction of hexane derivatives with boronic acid reagents under controlled conditions. One common method includes the use of hexane-1,6-diol as a starting material, which undergoes oxidation to introduce the oxo group at the third position. Subsequent reactions with boronic acid reagents yield the desired diboronic acid compound. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .

Chemical Reactions Analysis

(3-Oxohexane-1,6-diyl)diboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The boronic acid groups can participate in substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

(3-Oxohexane-1,6-diyl)diboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Oxohexane-1,6-diyl)diboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in glucose sensing, where the compound binds to glucose molecules, enabling their detection and quantification. The molecular targets include cis-diol-containing compounds, and the pathways involved are primarily related to the formation and cleavage of boronate esters .

Comparison with Similar Compounds

(3-Oxohexane-1,6-diyl)diboronic acid can be compared with other boronic acid derivatives, such as:

Properties

Molecular Formula

C6H14B2O5

Molecular Weight

187.80 g/mol

IUPAC Name

(6-borono-3-oxohexyl)boronic acid

InChI

InChI=1S/C6H14B2O5/c9-6(3-5-8(12)13)2-1-4-7(10)11/h10-13H,1-5H2

InChI Key

LHIRBVVDXWSAOF-UHFFFAOYSA-N

Canonical SMILES

B(CCCC(=O)CCB(O)O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.